Engineering Precision: The Physical Properties and Application of Methyl 4-amino-2,5-difluoro-3-methylbenzoate in Activity-Based Fluorescent Probes
Engineering Precision: The Physical Properties and Application of Methyl 4-amino-2,5-difluoro-3-methylbenzoate in Activity-Based Fluorescent Probes
Executive Summary
As molecular imaging advances, the demand for highly specific, activity-based fluorescent probes has surged. For tracking cancer stem cell (CSC) markers like Aldehyde Dehydrogenase 1A1 (ALDH1A1), standard 1 often fail due to poor tissue penetrance and off-target binding[1]. To overcome this, small-molecule turn-on probes like AlDeSense have been developed. Central to the photophysical tuning of such probes is the intermediate Methyl 4-amino-2,5-difluoro-3-methylbenzoate (CAS: 208166-53-4) [2].
This technical guide dissects the physical properties of this critical building block, explains the causality behind its structural design, and details the self-validating protocols used in its synthesis and downstream application.
Physicochemical Profile & Structural Causality
The utility of Methyl 4-amino-2,5-difluoro-3-methylbenzoate lies in its precise electronic and steric properties. In the design of fluorescent probes operating via a donor-photoinduced electron transfer (d-PeT) quenching mechanism, the electron density of the pendant aryl ring must be carefully calibrated[3].
Causality of Experimental Choices
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Difluoro Substitution: The inclusion of two highly electronegative fluorine atoms withdraws electron density from the aromatic ring. This reduction in electron density is critical for achieving a greater dynamic range in the d-PeT quenching mechanism, ensuring the probe remains strictly "off" until enzymatically activated[3].
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Methyl Group Steric Bulk: Early iterations of similar probes revealed that fluorine alone did not provide sufficient steric bulk to prevent unwanted nucleophilic attacks by biological thiols (e.g., glutathione). The addition of the methyl group at the 3-position provides the necessary steric shielding, ensuring the probe's selectivity for ALDH1A1 over reactive small molecules[3].
Quantitative Data Summary
Table 1: Physicochemical Properties of Methyl 4-amino-2,5-difluoro-3-methylbenzoate
| Property | Value | Source |
| CAS Number | 208166-53-4 | [4] |
| Molecular Formula | C9H9F2NO2 | [4] |
| Molecular Weight | 201.17 g/mol | [4] |
| Boiling Point (Predicted) | 316.0 ± 42.0 °C | [5] |
| Density (Predicted) | 1.792 ± 0.06 g/cm³ | [5] |
| LogP (Predicted) | 3.0 | [5] |
| Physical State | Colorless Oil (Post-Purification) | [3] |
Experimental Protocol: Synthesis and Validation
The synthesis of Methyl 4-amino-2,5-difluoro-3-methylbenzoate requires a controlled nucleophilic aromatic substitution (SNAr) followed by rigorous purification. This ensures that downstream fluorophore conjugation is not compromised by trace impurities.
Step-by-Step Methodology
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Reaction Setup: Charge a pressure flask with the fluorinated precursor (e.g., 0.97 g, 5.0 mmol, 1.0 eq.), benzylamine (0.65 mL, 6.0 mmol, 1.2 eq.), and triethylamine (1.03 mL, 7.4 mmol, 1.5 eq.) in 2 mL of anhydrous Dimethyl Sulfoxide (DMSO)[3].
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Scientist's Note: DMSO is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the SNAr process.
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Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C for 20 hours[3]. Continuous magnetic stirring is required to maintain thermal homogeneity.
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Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into brine to quench, and extract with Ethyl Acetate (EtOAc)[2]. The organic layer must be washed with water to remove residual DMSO and triethylamine salts, then dried over anhydrous Na₂SO₄.
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Purification (Self-Validating Step): Concentrate the crude material under reduced pressure. Purify via flash chromatography on a silica gel column using a 2:98 (v/v) EtOAc:hexanes gradient[3].
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Validation: The successful isolation of the intermediate as a colorless oil must be confirmed via ¹H NMR (500 MHz, CDCl₃) and ¹⁹F NMR to ensure the correct substitution pattern and the absence of isomeric byproducts[6].
Synthesis and downstream conjugation workflow of Methyl 4-amino-2,5-difluoro-3-methylbenzoate.
Downstream Application: ALDH1A1 Detection via d-PeT Relief
Once synthesized, Methyl 4-amino-2,5-difluoro-3-methylbenzoate is conjugated to a fluorophore core to create AlDeSense. In biological assays, this probe targets ALDH1A1, an enzyme frequently cited as a reliable marker for cancer stem cells in leukemia, melanoma, and breast cancer[2].
The mechanism relies on the enzymatic oxidation of the probe's aldehyde moiety to a carboxylic acid. This transformation alters the electronic landscape of the molecule, relieving the d-PeT quenching effect imposed by the finely-tuned pendant aryl ring (derived from our title compound). The result is a robust, 20-fold increase in fluorescence signal[2], allowing researchers to reliably quantify ALDH1A1 activity using flow cytometry or in vivo imaging systems[3].
Mechanism of ALDH1A1-mediated fluorescence turn-on via d-PeT quenching relief.
Conclusion
Methyl 4-amino-2,5-difluoro-3-methylbenzoate is far more than a simple chemical intermediate; it is a highly engineered molecular component designed to solve specific photophysical and steric challenges in molecular imaging. By carefully tuning the electron density and steric bulk of the pendant aryl ring, researchers can develop highly selective, activity-based sensors that push the boundaries of cancer stem cell diagnostics.
References
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[2] Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery - IDEALS. illinois.edu. 7
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[6] US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase. Google Patents.6
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[5] 2,5-difluoro-4-iodo-3-methylbenzoic acid methyl ester | 479090-49-8: BEILSTEIN. molaid.com. 5
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[4] CAS NO. 208166-53-4 | Benzoic acid, 4-amino-2,5-difluoro-3-methyl-, methyl ester (9CI). localpharmaguide.com. 4
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[3] US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase. Google Patents. 3
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase - Google Patents [patents.google.com]
- 4. CAS NO. 208166-53-4 | Benzoic acid, 4-amino-2,5-difluoro-3-methyl-, methyl ester (9CI) | C9H9F2NO2 [localpharmaguide.com]
- 5. 2,5-difluoro-4-iodo-3-methylbenzoic acid methyl ester - CAS号 479090-49-8 - 摩熵化学 [molaid.com]
- 6. US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase - Google Patents [patents.google.com]
- 7. ideals.illinois.edu [ideals.illinois.edu]
